molecular formula C21H20ClN3OS B2816403 N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-54-9

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2816403
CAS RN: 393824-54-9
M. Wt: 397.92
InChI Key: SGGDCSCFBBRUOI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H20ClN3OS and its molecular weight is 397.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis Research has focused on the synthesis and characterization of related compounds, demonstrating the utility of such molecules in exploring chemical space and understanding molecular interactions. For instance, studies have detailed the synthesis, X-ray diffraction, and Hirshfeld surface analysis of carbothioamide derivatives. These investigations provide insights into the molecular structure, intermolecular interactions, and potential applications of these compounds in materials science and drug design (Uzun, 2022).

Antimicrobial and Antifungal Properties Several studies have highlighted the antimicrobial and antifungal properties of pyrazoline and carbothioamide derivatives. For example, research on thieno[3,2-d]pyrimidines as scaffolds for antimicrobial activities has shown that some derivatives exhibit potent antimicrobial effects against both Gram-negative and Gram-positive bacteria, as well as notable antifungal activities (Hafez, El-Gazzar, & Zaki, 2016).

Anticancer Activities Pyrazoline derivatives have been evaluated for their anticancer potential, with some compounds demonstrating significant antiproliferative activity against various cancer cell lines. This suggests a promising avenue for the development of new anticancer agents, highlighting the relevance of these compounds in therapeutic research (Wang et al., 2017).

Anticonvulsant Properties Research into the anticonvulsant activities of carbothioamide derivatives has shown promising results, with certain compounds exhibiting efficacy in seizure models. This indicates the potential of these molecules in the development of new treatments for epilepsy and related neurological conditions (Tripathi & Kumar, 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-26-18-10-4-15(5-11-18)20-19-3-2-12-24(19)13-14-25(20)21(27)23-17-8-6-16(22)7-9-17/h2-12,20H,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGDCSCFBBRUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

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